molecular formula C34H45F3N4O8S B15138073 N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

Cat. No.: B15138073
M. Wt: 726.8 g/mol
InChI Key: BNLRHNPZRYDBCU-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid is a complex organic compound with a multifaceted structure. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid involves multiple steps. The process typically starts with the preparation of the pyrano[3,2-g]quinoline core, followed by the introduction of the trifluoromethyl group and the methanesulfonic acid moiety. The final steps involve the attachment of the N,N-diethylethanamine and the 2-(2,5-dioxopyrrol-1-yl)ethylamino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, including temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethylethanamine
  • Pyrano[3,2-g]quinoline derivatives
  • Trifluoromethyl-substituted compounds

Uniqueness

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H45F3N4O8S

Molecular Weight

726.8 g/mol

IUPAC Name

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3

InChI Key

BNLRHNPZRYDBCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

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